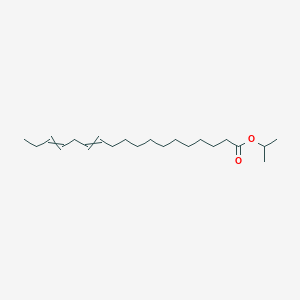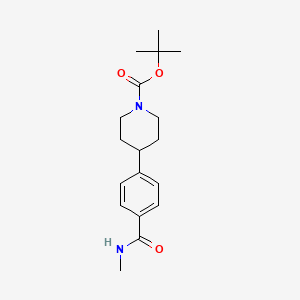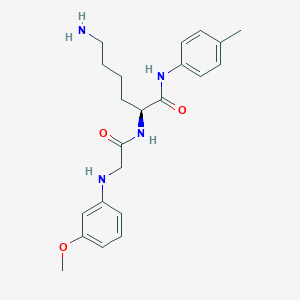![molecular formula C6H10F3NO B12629772 [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 921224-83-1](/img/structure/B12629772.png)
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by functionalization to introduce the trifluoromethyl and hydroxymethyl groups. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and subsequent functionalization .
化学反应分析
Types of Reactions
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed .
科学研究应用
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the trifluoromethyl group.
Prolinol: Another pyrrolidine derivative with a hydroxymethyl group but without the trifluoromethyl substitution.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct physicochemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxymethyl group provides a site for further functionalization .
属性
CAS 编号 |
921224-83-1 |
|---|---|
分子式 |
C6H10F3NO |
分子量 |
169.14 g/mol |
IUPAC 名称 |
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)2-1-3-10-5/h10-11H,1-4H2/t5-/m0/s1 |
InChI 键 |
LQAUJJXOOOCFAF-YFKPBYRVSA-N |
手性 SMILES |
C1C[C@](NC1)(CO)C(F)(F)F |
规范 SMILES |
C1CC(NC1)(CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)
![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)


![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

